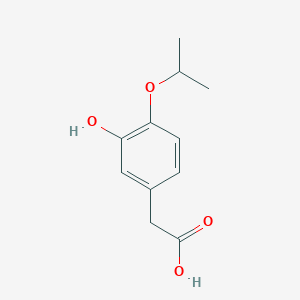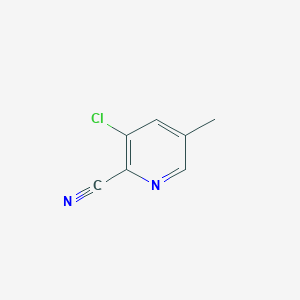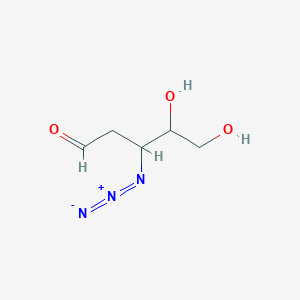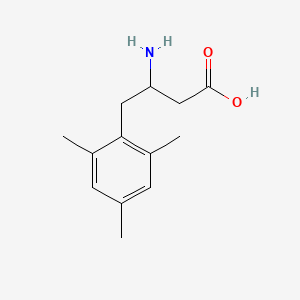
3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid is an organic compound characterized by the presence of an amino group and a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid typically involves multi-step organic reactions One common method starts with the alkylation of 2,4,6-trimethylbenzene with a suitable halogenated butyric acid derivative under basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group or the alkyl chain.
Reduction: Reduction reactions may target the carbonyl groups if present in derivatives of the compound.
Substitution: The aromatic ring can participate in electrophilic substitution reactions due to the presence of electron-donating methyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents under acidic conditions.
Major Products: The major products depend on the specific reactions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain amino acids makes it a useful tool in biochemical assays.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the manufacture of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparación Con Compuestos Similares
- 3-Amino-4-phenylbutyric Acid
- 3-Amino-4-(2,6-dimethylphenyl)butyric Acid
- 3-Amino-4-(2,4-dimethylphenyl)butyric Acid
Comparison: Compared to these similar compounds, 3-Amino-4-(2,4,6-trimethylphenyl)butyric Acid is unique due to the presence of three methyl groups on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct in its applications and effects.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
3-amino-4-(2,4,6-trimethylphenyl)butanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-8-4-9(2)12(10(3)5-8)6-11(14)7-13(15)16/h4-5,11H,6-7,14H2,1-3H3,(H,15,16) |
Clave InChI |
PBNDXGAMWWMLCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CC(CC(=O)O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl) acetate](/img/structure/B15124593.png)
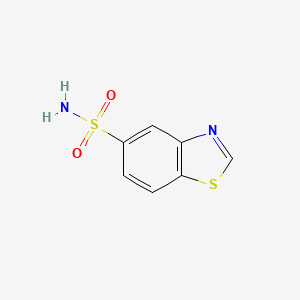


![10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane](/img/structure/B15124612.png)
![cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B15124613.png)

